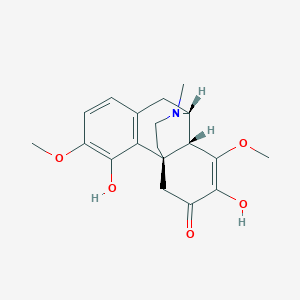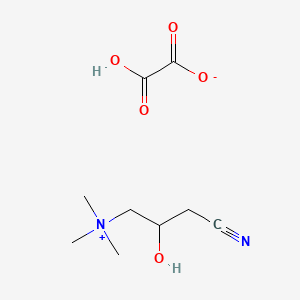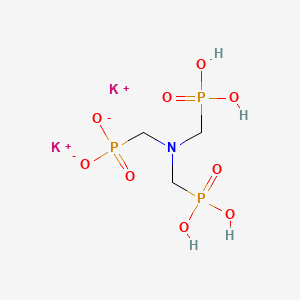
O-Acetylsalicylsalicylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Acetylsalicylsalicylamide is a chemical compound that belongs to the class of salicylamides. It is a derivative of salicylic acid and is known for its potential use as a prodrug for salicylamide, an analgesic and antipyretic agent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-Acetylsalicylsalicylamide typically involves the acetylation of salicylamide. One common method is the reaction of salicylamide with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to achieve efficient production while minimizing by-products and waste .
Analyse Chemischer Reaktionen
Types of Reactions: O-Acetylsalicylsalicylamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield salicylamide and acetic acid.
Oxidation: It can undergo oxidation reactions to form corresponding oxidized products.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Hydrolysis: Salicylamide and acetic acid.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Various substituted salicylamide derivatives.
Wissenschaftliche Forschungsanwendungen
O-Acetylsalicylsalicylamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying acetylation reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Explored as a prodrug for salicylamide, which has analgesic and antipyretic properties.
Wirkmechanismus
The mechanism of action of O-Acetylsalicylsalicylamide involves its hydrolysis to release salicylamide, which then exerts its effects. Salicylamide is known to inhibit the synthesis of prostaglandins, which are involved in the inflammatory response. This inhibition is achieved through the acetylation of the cyclooxygenase (COX) enzyme, leading to reduced production of pro-inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
O-Acetylsalicylamide: Another acetylated derivative of salicylamide.
O-Glutarylsalicylamide: A derivative with a glutaryl group instead of an acetyl group.
Comparison: O-Acetylsalicylsalicylamide is unique due to its specific acetylation pattern, which influences its hydrolysis rate and biological activity. Compared to O-Acetylsalicylamide, it has a more complex structure, potentially leading to different pharmacokinetic properties. O-Glutarylsalicylamide, on the other hand, has different chemical properties due to the presence of the glutaryl group, which may affect its solubility and reactivity .
Eigenschaften
CAS-Nummer |
6034-63-5 |
|---|---|
Molekularformel |
C16H15NO6 |
Molekulargewicht |
317.29 g/mol |
IUPAC-Name |
(2-carbamoylphenyl) acetate;2-hydroxybenzoic acid |
InChI |
InChI=1S/C9H9NO3.C7H6O3/c1-6(11)13-8-5-3-2-4-7(8)9(10)12;8-6-4-2-1-3-5(6)7(9)10/h2-5H,1H3,(H2,10,12);1-4,8H,(H,9,10) |
InChI-Schlüssel |
AUIDSEAJRPFDDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=CC=C1C(=O)N.C1=CC=C(C(=C1)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















